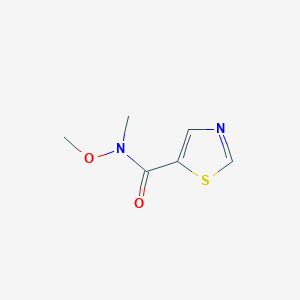

N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide

Overview

Description

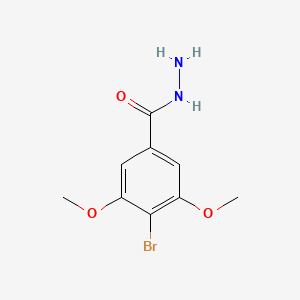

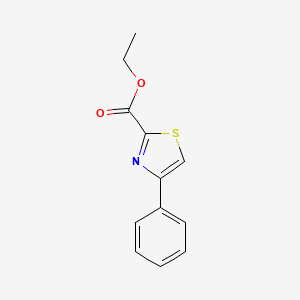

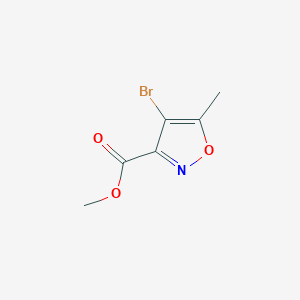

“N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide” is a compound that contains a thiazole ring . Thiazoles are a type of heterocyclic organic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . They are members of the azole heterocycles, which also include imidazoles and oxazoles .

Synthesis Analysis

The synthesis of “N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide” can be achieved from Thiazole-5-carboxylic acid and N-methoxymethylamine . Thiazoles can be synthesized using various methods, including the reaction of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine in chloroform .Molecular Structure Analysis

The thiazole ring in “N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide” is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis

“N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide” has a molecular weight of 172.205 g/mol . Its melting point is between 54 and 56 °C . The boiling point is predicted to be 329.8±15.0 °C .Scientific Research Applications

Specific Scientific Field

Summary of the Application

Thiazole carboxamide derivatives, including N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide, have been studied for their potential as cyclooxygenase (COX) inhibitors .

Methods of Application or Experimental Procedures

The compounds were synthesized and characterized using 1H, 13C-NMR, IR, and HRMS spectrum analysis. Their selectivity towards COX-1 and COX-2 was evaluated using an in vitro COX inhibition assay kit. Their cytotoxicity was evaluated using the Sulforhodamine B (SRB) assay .

Results or Outcomes

The results revealed that all synthesized molecules have potent inhibitory activities against COX enzymes. The percentage of inhibitory activities at 5 µM concentration against the COX2 enzyme was in the range of 53.9–81.5%, while the percentage against the COX-1 enzyme was 14.7–74.8% .

Use in Biological Evaluation of Thiazole Derivatives

Specific Scientific Field

Summary of the Application

Thiazole derivatives, including N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide, have been synthesized and evaluated for their biological activities .

Methods of Application or Experimental Procedures

The salts or the esters of both dithioformic and dithiophenacetic acids were reacted with α-aminonitriles to give 5-aminothiazoles .

Results or Outcomes

Thiazoles have been found to have a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Use in Antioxidative Activity

Specific Scientific Field

Summary of the Application

Thiazole carboxamide derivatives have been studied for their antioxidative activity .

Methods of Application or Experimental Procedures

The compounds were synthesized and their antioxidative activity was evaluated using various in vitro assays .

Results or Outcomes

Several tested compounds showed significantly improved antioxidative activity in all three methods compared to standard BHT .

Use in Antibacterial Activity

Specific Scientific Field

Summary of the Application

Thiazole carboxamide derivatives have been studied for their antibacterial activity .

Methods of Application or Experimental Procedures

The compounds were synthesized and their antibacterial activity was evaluated using various in vitro assays .

Results or Outcomes

Compound 8 with two hydroxy and one methoxy group on the phenyl ring showed the strongest antibacterial activity against the Gram-positive strain E. faecalis (MIC = 8 μM) .

Use in Antiviral Activity

Specific Scientific Field

Summary of the Application

Thiazole derivatives have been studied for their antiviral activity .

Methods of Application or Experimental Procedures

The compounds were synthesized and their antiviral activity was evaluated using various in vitro assays .

Results or Outcomes

Thiazoles have been found to have a wide range of biological activities, including antiviral activities .

Use in Anticonvulsant Activity

Specific Scientific Field

Summary of the Application

Thiazole derivatives have been studied for their anticonvulsant activity .

Methods of Application or Experimental Procedures

The compounds were synthesized and their anticonvulsant activity was evaluated using various in vitro assays .

Results or Outcomes

Thiazoles have been found to have a wide range of biological activities, including anticonvulsant activities .

Safety And Hazards

The safety data sheet for “N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide” suggests that it should be handled with care . In case of exposure, it recommends moving the person into fresh air, giving artificial respiration if not breathing, washing off with soap and plenty of water in case of skin contact, rinsing thoroughly with plenty of water for at least 15 minutes in case of eye contact, and consulting a physician .

Future Directions

Thiazoles, including “N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide”, have been the subject of considerable research due to their diverse biological activities . They are found in many potent biologically active compounds and have a broad range of applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . Future research may focus on the design and development of different thiazole derivatives .

properties

IUPAC Name |

N-methoxy-N-methyl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-8(10-2)6(9)5-3-7-4-11-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHCWGRKUQDBZNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CN=CS1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649562 | |

| Record name | N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide | |

CAS RN |

898825-89-3 | |

| Record name | N-Methoxy-N-methyl-1,3-thiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(9H-carbazol-4-yloxy)-3-[[1,1,2,2-tetradeuterio-2-(2-methoxyphenoxy)ethyl]amino]propan-2-ol](/img/structure/B1604280.png)